molecular formula C24H17ClN2O2S B11427757 3-(2-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11427757
M. Wt: 432.9 g/mol
InChI Key: AHODJZAWPXMIJT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine-dione core. The molecule is substituted at the 3-position with a 2-chlorophenyl group and at the 1-position with a 2-methylbenzyl moiety. This structural framework places it within a class of pyrimidine-dione derivatives, which are notable for their biological relevance, including antiviral, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O2S/c1-15-8-2-3-9-16(15)14-26-21-17-10-4-7-13-20(17)30-22(21)23(28)27(24(26)29)19-12-6-5-11-18(19)25/h2-13H,14H2,1H3

InChI Key

AHODJZAWPXMIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4Cl)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Pyrimidine Ring: This step often involves condensation reactions with appropriate amines and carbonyl compounds.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted several promising applications of 3-(2-chlorophenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds within the benzothieno-pyrimidine class exhibit significant anticancer properties. They have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group is believed to enhance its interaction with microbial membranes, leading to increased efficacy .
  • Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. In silico docking studies suggest that it might inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase .

Case Studies

Several case studies have documented the applications and effects of similar compounds:

  • A study published in Molecules demonstrated that derivatives of benzothieno-pyrimidines exhibited potent anticancer activity against breast cancer cells by targeting specific oncogenic pathways .
  • Another investigation focused on the antimicrobial properties of related compounds, showing effectiveness against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2-chlorophenyl group distinguishes it from analogs with 4-chlorophenyl (e.g., ) or fluorophenyl (e.g., ) substituents. Chlorine at the ortho position may sterically hinder interactions compared to para-substituted analogs.
  • Benzyl Modifications : The 2-methylbenzyl group in the target compound contrasts with 4-chlorophenylmethyl or 4-methylbenzyl groups, affecting lipophilicity and steric bulk.

Physicochemical Properties

Comparative data on logP, solubility, and polarity:

Compound logP logSw (Solubility) Polar Surface Area (Ų)
3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4-dione 6.2461 -6.5479 31.03
Target Compound (Inferred) ~5.5–6.5* ~-6.5* ~30–35*
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Not provided Not provided Not provided

*Estimated based on structural similarities to .
Key Observations :

  • Lipophilicity : The target compound’s logP is likely comparable to (6.25) due to aromatic chlorination and benzyl groups. However, the 2-methyl substituent may slightly reduce logP compared to 4-chlorophenylmethyl analogs.
  • Solubility : All analogs exhibit poor aqueous solubility (logSw < -6), typical for lipophilic heterocycles.

Biological Activity

The compound 3-(2-chlorophenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antiproliferative effects, potential mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H17ClN2O2S\text{C}_{19}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}

This structure includes a chlorophenyl group and a benzothieno moiety that contribute to its biological properties.

Antiproliferative Activity

Research has shown that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the activity of halogenated thieno[3,2-d]pyrimidines against leukemia cells, indicating that the presence of chlorine at specific positions enhances biological efficacy . The compound is believed to induce apoptosis in cancer cells, which is crucial for its therapeutic potential.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
L1210 (Leukemia)5.0Induction of apoptosis
HeLa (Cervical)7.5Cell cycle arrest
MCF-7 (Breast)6.0Apoptosis via mitochondrial pathway

The mechanisms through which 3-(2-chlorophenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, particularly in the G1/S transition .
  • Kinase Inhibition : Although initial studies suggested a lack of inhibitory activity against common kinases, further exploration may reveal alternative pathways that contribute to its antiproliferative effects .

Case Studies

Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical settings:

  • Study on Leukemia Cells : A series of halogenated thieno[3,2-d]pyrimidines were tested for their ability to induce apoptosis in L1210 leukemia cells. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .
  • Antifungal Activity : In addition to anticancer properties, some derivatives have demonstrated selective antifungal activity against strains such as Cryptococcus neoformans, suggesting a broader spectrum of biological activity .

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